N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine ring and the dimethylaminoethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(dimethylamino)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
Molecular Formula |
C14H23N5O2 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(1H-pyrazole-5-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-18(2)9-7-15-13(20)11-4-3-8-19(10-11)14(21)12-5-6-16-17-12/h5-6,11H,3-4,7-10H2,1-2H3,(H,15,20)(H,16,17) |
InChI Key |
SIZDNKIWBIFCOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN(C1)C(=O)C2=CC=NN2 |
Origin of Product |
United States |
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